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molecular formula C10H20N2O2 B8310113 1-Carbethoxy-4-methylamino-3-methylpiperidine CAS No. 473838-14-1

1-Carbethoxy-4-methylamino-3-methylpiperidine

Cat. No. B8310113
M. Wt: 200.28 g/mol
InChI Key: RNIIPWBACXCZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393957B2

Procedure details

Methylamine hydrochloride (10 g, 148 mmol) was added to the stirred solution of 1-carbethoxy-3-methyl-4-piperidone (7 g, 37.83 mmol) obtained as described in Preparation 1, in methanol (50 ml) followed by 8.3 g (148 mmol) KOH. Stirring was continued for 3 hr at ambient temperature. The resulting mixture was cooled at 0° C. and sodium cyanoborohydride (3.0 g, 46.0 mmol) was added to it. Cooling was removed after 10 min. and resulting mixture was stirred for 12 hr at ambient temperature. The reaction mixture was concentrated to dryness, triturated with water, acidified with conc. HCl (pH 3˜4) and extracted with ethyl acetate to remove impurities. The aqueous layer was basified with 1 M sodium hydroxide solution (pH ˜10) and extracted with ethyl acetate. Ethyl acetate extract was dried (Na2SO4) and concentrated to dryness to give 1-carbethoxy-4-methylamino-3-methylpiperidine. Yield 4.0 g (50%), C10H20N2O2, m/z 201 (M+1), PMR (CDCl3): 0.92 (dd, 3H), 1.26 (t, 3H), 1.54 (m, 1H), 2.1 (m, 2H), 2.34 (s, 3H), 2.62 (m, 1H), 2.86 (m, 1H), 3.06 (m, 1H), 3.46 (m, 1H), 3.72 (m, 1H), 4.1 (q, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.CN.[C:4]([N:9]1[CH2:14][CH2:13][C:12](=O)[CH:11]([CH3:16])[CH2:10]1)([O:6][CH2:7][CH3:8])=[O:5].[OH-].[K+].[C:19]([BH3-])#[N:20].[Na+]>CO>[C:4]([N:9]1[CH2:14][CH2:13][CH:12]([NH:20][CH3:19])[CH:11]([CH3:16])[CH2:10]1)([O:6][CH2:7][CH3:8])=[O:5] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
7 g
Type
reactant
Smiles
C(=O)(OCC)N1CC(C(CC1)=O)C
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
was removed after 10 min.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
resulting mixture
STIRRING
Type
STIRRING
Details
was stirred for 12 hr at ambient temperature
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
triturated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to remove impurities
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Ethyl acetate extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(OCC)N1CC(C(CC1)NC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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